N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide
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Overview
Description
N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide is an organic compound that features a nitrophenyl group, a carbamothioyl group, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 4-nitroaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide can undergo several types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of the phosphatidylinositol-3 kinase (PI3K) pathway, leading to apoptosis in cancer cells . The compound’s antimicrobial activity may involve the disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide
- N-[(2-methyl-4-nitrophenyl)carbamothioyl]-4-propoxybenzamide
Uniqueness
N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and potency in various applications .
Properties
Molecular Formula |
C15H13N3O3S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O3S/c19-14(10-11-4-2-1-3-5-11)17-15(22)16-12-6-8-13(9-7-12)18(20)21/h1-9H,10H2,(H2,16,17,19,22) |
InChI Key |
VCSYGLUXJBDWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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